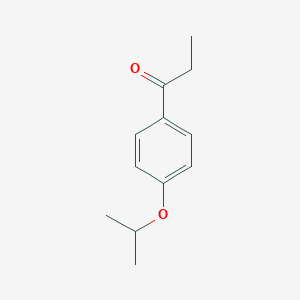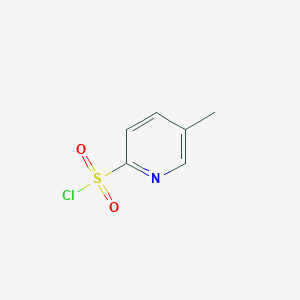![molecular formula C18H16N2OS2 B182815 5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 3698-12-2](/img/structure/B182815.png)
5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one, also known as DMTB-T, is a thiazolidinone derivative that has been synthesized and studied for its potential applications in scientific research. DMTB-T has shown promising results in various studies, including its use as a fluorescent probe in biological imaging, as well as its potential as a therapeutic agent for various diseases.
科学的研究の応用
5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in scientific research. One of its most notable uses is as a fluorescent probe in biological imaging. 5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one exhibits strong fluorescence emission in the green-yellow region, making it useful for visualizing biological structures and processes. It has been used to label proteins, DNA, and other biomolecules in live cells, allowing researchers to study their localization and dynamics.
In addition to its use as a fluorescent probe, 5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has also shown potential as a therapeutic agent for various diseases. It has been shown to have anti-inflammatory and anti-cancer properties, as well as the ability to inhibit viral replication. These properties make it a promising candidate for the development of new drugs for the treatment of these diseases.
作用機序
The mechanism of action of 5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is thought to involve the inhibition of certain cellular pathways. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. It has also been shown to inhibit the replication of certain viruses, such as the Zika virus.
生化学的および生理学的効果
5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One of the advantages of using 5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its strong fluorescence emission, which makes it useful for imaging biological structures and processes. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using 5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one. One area of interest is its potential as a therapeutic agent for various diseases, such as cancer and viral infections. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety for use in humans.
Another area of interest is its use as a fluorescent probe in biological imaging. Further studies are needed to optimize its properties for this application, such as its brightness and photostability.
Overall, 5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is a promising compound with a wide range of potential applications in scientific research. Its strong fluorescence emission and potential therapeutic properties make it a valuable tool for studying biological structures and processes, as well as a potential candidate for the development of new drugs for the treatment of various diseases.
合成法
The synthesis of 5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one involves the condensation of 4-dimethylaminobenzaldehyde with 3-phenyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a base catalyst. The reaction yields 5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one as a yellow solid, which can be purified by recrystallization.
特性
CAS番号 |
3698-12-2 |
|---|---|
製品名 |
5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one |
分子式 |
C18H16N2OS2 |
分子量 |
340.5 g/mol |
IUPAC名 |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H16N2OS2/c1-19(2)14-10-8-13(9-11-14)12-16-17(21)20(18(22)23-16)15-6-4-3-5-7-15/h3-12H,1-2H3/b16-12- |
InChIキー |
JOYWVNFXPQUIAZ-VBKFSLOCSA-N |
異性体SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3 |
SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3 |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




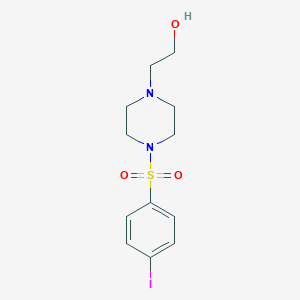
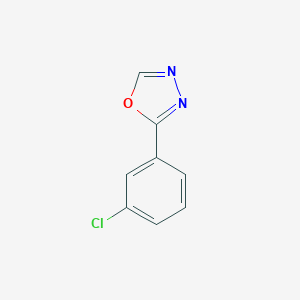
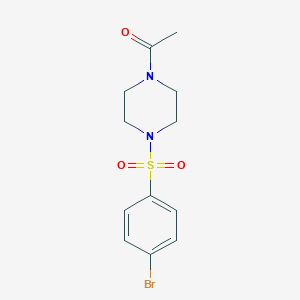
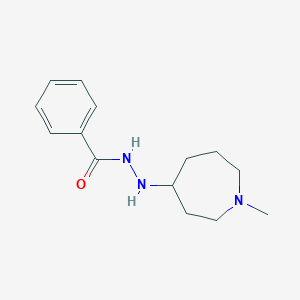
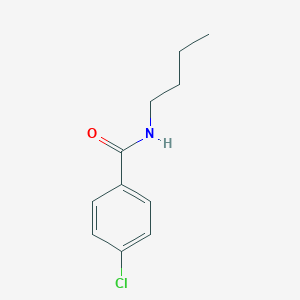


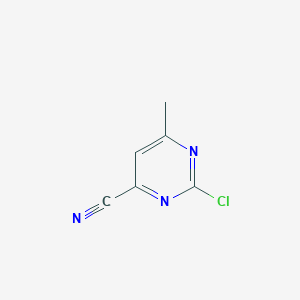
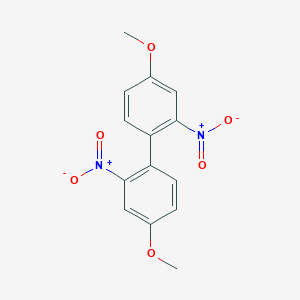
![1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime](/img/structure/B182754.png)
![3-Amino-7-hydroxybenzo[e][1,2,4]triazine 1-oxide](/img/structure/B182755.png)
